Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate
CAS No.: 34265-46-8
Cat. No.: VC21115392
Molecular Formula: C16H13KN2O7S
Molecular Weight: 416.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34265-46-8 |
|---|---|
| Molecular Formula | C16H13KN2O7S |
| Molecular Weight | 416.4 g/mol |
| IUPAC Name | potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate |
| Standard InChI | InChI=1S/C16H14N2O7S.K/c1-10(19)25-15-8-5-12(9-14(15)16(20)24-2)18-17-11-3-6-13(7-4-11)26(21,22)23;/h3-9H,1-2H3,(H,21,22,23);/q;+1/p-1 |
| Standard InChI Key | IVDCJFYMQPXNTC-UHFFFAOYSA-M |
| Isomeric SMILES | CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)OC.[K+] |
| SMILES | CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)OC.[K+] |
| Canonical SMILES | CC(=O)OC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C(=O)OC.[K+] |
Introduction
Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate is a complex chemical compound with the molecular formula C16H13KN2O7S and a molecular weight of 416.4 g/mol. It is known for its multifaceted properties and diverse applications across various fields, including chemistry, biology, medicine, and industry .
Synthetic Routes
The synthesis of Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate typically involves the diazotization of an aromatic amine followed by coupling with a sulfonate ester. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
Industrial production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities.
Types of Reactions
This compound undergoes various types of chemical reactions, including:
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Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
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Reduction: It can be reduced to form amines or other reduced forms.
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Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.
Chemistry
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Reagent in Synthesis: Used as a reagent in various chemical reactions and synthesis processes.
Biology
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Biological Assays: Employed in biological assays and studies due to its unique properties.
Medicine
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Therapeutic Applications: Investigated for potential therapeutic applications and drug development.
Industry
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Dyes and Pigments: Utilized in the production of dyes, pigments, and other industrial chemicals.
Biological Activity
The biological activity of Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate can be attributed to several key mechanisms:
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Covalent Bond Formation: The diazo group can react with nucleophiles in proteins, leading to modifications that affect protein function and signaling pathways.
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Enzyme Inhibition: The compound has been shown to inhibit various enzymes involved in cell signaling and proliferation, potentially impacting cancer cell growth and metastasis.
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Reactive Oxygen Species (ROS) Generation: Similar compounds have been reported to induce oxidative stress in cells, which can lead to apoptosis in cancerous cells.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate | C16H13KN2O7S | 416.4 g/mol | Water solubility, diazo group reactivity |
| Potassium;4-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate | - | - | Hydroxyl group instead of acetyloxy |
| Potassium;4-[(4-acetyloxy-3-carboxyphenyl)diazenyl]benzenesulfonate | - | - | Carboxyl group instead of methoxycarbonyl |
| Potassium;4-[(4-acetyloxy-3-methoxyphenyl)diazenyl]benzenesulfonate | - | - | Methoxy group instead of methoxycarbonyl |
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
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